![molecular formula C14H11F3N2OS2 B3001108 2-Methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877654-00-7](/img/structure/B3001108.png)
2-Methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
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Overview
Description
The compound "2-Methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one" is a heterocyclic molecule that belongs to the class of pyrimidinones, which are known for their wide range of biological activities. These activities include antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties . The presence of a trifluoromethyl group and a methylsulfanyl group in the structure suggests potential for increased biological activity and pharmacological interest.
Synthesis Analysis
The synthesis of related pyrimidin-4(3H)-one derivatives has been reported through various methods. For instance, a highly regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones has been achieved by cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions, yielding good product yields . Additionally, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its reactions with various alkylants have been described, leading to the formation of thieno[2,3-d]pyrimidines .
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and FT-Raman have been used to investigate the molecular structure of related compounds. For example, the equilibrium geometry and vibrational wave numbers of a similar pyrimidine derivative were computed using density functional theory, and the stability of the molecule was analyzed using NBO analysis . The molecular structure of another related compound, a pyridopyrimidine derivative, was determined by single-crystal X-ray diffraction, revealing that the pyridine and pyrimidine rings are almost coplanar .
Chemical Reactions Analysis
The chemical reactivity of pyrimidin-4(3H)-one derivatives has been explored in various studies. Nucleophilic substitution reactions have been performed on 2-methylsulfanyl-6-polyfluoroalkylpyrimidin-4-ones, leading to the formation of morpholino and hydrazino derivatives . Furthermore, the reactivity of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with chloroacetic acid derivatives and methyl iodide has been investigated, resulting in the formation of thienopyrimidines and tris(methylsulfanyl)pyrimidines, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidin-4(3H)-one derivatives are influenced by their molecular structure. The presence of methylsulfanyl and polyfluoroalkyl groups can affect the molecule's stability, charge distribution, and potential energy conformations . The crystal structure analysis of related compounds has provided insights into their solid-state properties, such as hydrogen bonding and arene-arene interactions, which contribute to their layered or networked supramolecular architectures .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research and development of pyrimidine derivatives like “2-Methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” could involve the exploration of their therapeutic potential . This could include the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
properties
IUPAC Name |
2-methylsulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2OS2/c1-21-13-18-10-5-6-22-11(10)12(20)19(13)9-4-2-3-8(7-9)14(15,16)17/h2-4,7H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQFEUYWMXTVKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1C3=CC=CC(=C3)C(F)(F)F)SCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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